molecular formula C4H9NO2S B3110090 3-(Methylamino)thietane 1,1-dioxide CAS No. 1782045-43-5

3-(Methylamino)thietane 1,1-dioxide

Cat. No.: B3110090
CAS No.: 1782045-43-5
M. Wt: 135.19
InChI Key: FEFCJSGMKUPHMY-UHFFFAOYSA-N
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Description

3-(Methylamino)thietane 1,1-dioxide (CAS RN: 88511-13-1) is a sulfur-containing heterocyclic compound with the molecular formula C₃H₇NO₂S and a molecular weight of 121.154 g/mol. It features a four-membered thietane ring (a saturated sulfur heterocycle) substituted with a methylamino group (-NHCH₃) and two sulfonyl oxygen atoms at the 1,1-positions (sulfone group) .

Properties

IUPAC Name

N-methyl-1,1-dioxothietan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-5-4-2-8(6,7)3-4/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFCJSGMKUPHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)thietane 1,1-dioxide typically involves the [2+2] cycloaddition of sulfene (CH2=SO2) or its analogs to enamines, followed by reduction of the products to form 3-aminothietane 1,1-dioxides . This reaction is regioselective and occurs under kinetic control. The general scheme can be represented as follows:

R1RN+SO2R1RNSO2[H]R1RNSR_1RN + SO_2 \rightarrow R_1RN-SO_2 \rightarrow [H] \rightarrow R_1RN-S R1​RN+SO2​→R1​RN−SO2​→[H]→R1​RN−S

The stereoselectivity of the process indicates that the addition of sulfene to the enamine is a concerted [π2s + π2a]-cycloaddition process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification techniques, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)thietane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium phenolates and thiophenolates are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: 3-aryloxythietane-1,1-dioxides and 3-phenylsulfanylthietane-1,1-dioxides.

Scientific Research Applications

3-(Methylamino)thietane 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antidepressant properties.

    Medicine: Explored for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Methylamino)thietane 1,1-dioxide involves interaction with various neurotransmitter systems. It acts on serotonergic, noradrenergic, dopaminergic, and cholinergic neurotransmission . The compound likely stimulates serotonergic 5HT1A-receptors and/or blocks 5HT2A/2C-receptors and/or α2-adrenergic receptors. Dopaminergic and cholinergic receptors may also be involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thietane 1,1-dioxides exhibit diverse pharmacological and synthetic utility. Below is a detailed comparison of 3-(methylamino)thietane 1,1-dioxide with analogous compounds, focusing on structural features, synthesis, reactivity, and applications.

Thietane 1,1-Dioxides with Varying Amino Substituents
Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference
This compound -NHCH₃ C₃H₇NO₂S Potential MAO inhibitor; high sp³ character for drug design
3-(N,N-Dimethylamino)thietane 1,1-dioxide -N(CH₃)₂ C₄H₉NO₂S Enhanced lipophilicity due to dimethylamino group; used in asymmetric synthesis
3-Amino-3-(trifluoromethyl)thietane 1,1-dioxide -NH₂ and -CF₃ C₄H₆F₃NO₂S Improved metabolic stability (CF₃ group); building block for fluorinated drugs
3-(Cyclopropylamino)thietane 1,1-dioxide -NH(C₃H₅) C₆H₁₁NO₂S Increased steric bulk; explored in spirocyclic derivatives for kinase inhibition

Key Differences :

  • Electron Effects: Methylamino (-NHCH₃) is electron-donating, enhancing nucleophilicity at nitrogen, whereas trifluoromethyl (-CF₃) is electron-withdrawing, stabilizing adjacent groups .
  • Bioactivity: The methylamino derivative shows promise in neurological targets (e.g., MAO inhibition), while trifluoromethyl analogs are prioritized for metabolic stability .
Thietane 1,1-Dioxides vs. Larger Heterocyclic Sulfones
Compound Class Structure Key Features Reference
Thietane 1,1-dioxides (e.g., 3-(methylamino)thietane) 4-membered ring High ring strain (enhanced reactivity); compact sp³-rich scaffold for CNS drug design
Thienothiadiazine 1,1-dioxides Fused 6- and 5-membered rings Lower strain; extended π-conjugation for antimicrobial/anticancer activity
Benzo[d]isothiazole 1,1-dioxides 6-membered fused ring Planar structure with sulfone group; antibacterial applications via enzyme inhibition

Key Differences :

  • Ring Strain : Thietane derivatives are more reactive due to 4-membered ring strain, enabling unique cyclization/alkylation pathways .
  • Pharmacological Targets : Larger heterocycles (e.g., benzoisothiazoles) target bacterial enzymes, while thietanes are explored for neurological targets .
Physicochemical and Pharmacological Properties
Property This compound 3-Chlorothietane 1,1-dioxide Thienothiadiazine 1,1-dioxide (e.g., Compound 26 )
Melting Point (°C) Not reported 85-86 90-92
Solubility Polar aprotic solvents Chloroform/hexane Ethyl acetate/methanol
Bioactivity MAO inhibition (predicted) Precursor for ring-opening Antimicrobial
Metabolic Stability Moderate (sulfone group) Low (reactive Cl) High (fused-ring system)

Key Trends :

  • Stability : Sulfone groups enhance metabolic stability compared to sulfides or sulfoxides.
  • Reactivity : Chloro-substituted derivatives undergo facile nucleophilic substitution or elimination .

Biological Activity

3-(Methylamino)thietane 1,1-dioxide, also known as N-methyl-1,1-dioxothietan-3-amine, is a sulfur-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name: N-methyl-1,1-dioxothietan-3-amine
  • Molecular Formula: C4H9NO2S
  • Molecular Weight: 135.19 g/mol
  • InChI Key: FEFCJSGMKUPHMY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to influence:

  • Serotonergic System: Potential modulation of serotonin levels, which may contribute to antidepressant effects.
  • Noradrenergic System: Interaction with norepinephrine pathways may affect mood and anxiety.
  • Dopaminergic System: Possible involvement in reward and pleasure pathways.
  • Cholinergic System: Effects on memory and learning processes.

Pharmacological Properties

Research indicates that this compound may exhibit significant biological activity, particularly as an antidepressant. Studies have explored its efficacy in animal models of depression, showing promising results in improving mood-related behaviors .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantImprovement in mood-related behaviors
Neurotransmitter ModulationInteraction with serotonin and norepinephrine systems
Cognitive EnhancementPotential effects on cholinergic pathways

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antidepressant Activity : A study conducted on rodent models demonstrated that administration of the compound led to a significant reduction in depressive-like behaviors compared to control groups. Behavioral tests such as the forced swim test and tail suspension test were utilized to assess the effects.
  • Neurotransmitter Analysis : In vitro studies indicated that the compound increased serotonin and norepinephrine levels in synaptic clefts, suggesting a mechanism similar to that of traditional antidepressants like SSRIs (Selective Serotonin Reuptake Inhibitors) .
  • Cognitive Function : Preliminary research has suggested that the compound may enhance cognitive function through cholinergic modulation, although further studies are necessary to confirm these findings .

Q & A

Q. What are the common synthetic routes for 3-(methylamino)thietane 1,1-dioxide, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves cycloaddition reactions or alkylation of sulfonamides. For example, thietane 1,1-dioxide derivatives can be synthesized via the reaction of enamines with sulfene (CH₂=SO₂), followed by selective functionalization . Key parameters include solvent choice (e.g., ethanol vs. water for thiirane-thietane rearrangement selectivity) , temperature control (0–10°C for peroxide-mediated oxidations) , and purification via chromatography . Yield optimization requires careful monitoring of steric hindrance from substituents like methyl groups, which may slow reaction kinetics .

Q. Which analytical techniques are most effective for characterizing the structure of this compound?

X-ray crystallography is the gold standard for resolving the three-dimensional conformation of the thietane ring and substituent orientation . Nuclear magnetic resonance (NMR) spectroscopy is critical for probing electronic environments:

  • ¹H NMR : Identifies methylamino group protons (δ ~2.5–3.0 ppm) and thietane ring protons (δ ~3.8–4.9 ppm, depending on substituent effects) .
  • ¹³C NMR : Confirms sulfur oxidation states via chemical shifts for sulfone carbons (δ ~55–65 ppm) . Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns, particularly for thietane 1,1-dioxides, which exhibit characteristic loss of SO₂ .

Q. How does the stability of this compound vary under different storage conditions?

The compound is hygroscopic and prone to decomposition under acidic or basic conditions. Storage recommendations include:

  • Temperature : –20°C in airtight containers to prevent hydrolysis .
  • Solvent : Anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) for long-term stability .
  • Light Sensitivity : Amber vials to avoid photodegradation, as UV exposure can induce ring-opening reactions .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselective formation of this compound derivatives?

Stereoselectivity arises from the interplay of electronic and steric factors. For example, in cycloaddition reactions with sulfenes, the enamine’s electron-rich double bond attacks the electrophilic sulfene sulfur, forming a zwitterionic intermediate. The thietane ring closure is guided by the minimization of steric clash between the methylamino group and sulfone moieties . Computational studies (e.g., DFT) suggest that transition-state puckering of the thietane ring favors the cis configuration when bulky substituents are present .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies in MAO inhibition or analgesic activity may stem from:

  • Assay Variability : Differences in enzyme sources (e.g., human vs. rat MAO-B) or substrate concentrations .
  • Purity : Impurities from incomplete sulfone reduction (e.g., residual thietane 1-oxide) can skew results . Mitigation strategies include:
  • HPLC-Purity Correlation : Validate bioactivity against compounds with ≥98% purity (by COA) .
  • Dose-Response Curves : Use IC₅₀ values normalized to control assays to account for batch-to-batch variability .

Q. What computational models predict the reactivity of this compound in nucleophilic substitution reactions?

Molecular dynamics (MD) simulations and frontier molecular orbital (FMO) theory highlight the sulfone group’s electron-withdrawing effect, which polarizes the thietane ring and enhances susceptibility to nucleophilic attack at the 3-position. Key parameters include:

  • LUMO Localization : On the sulfone-adjacent carbon, facilitating SN2 mechanisms .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states, reducing activation energy .

Q. How does the methylamino group influence the compound’s pharmacokinetic properties in preclinical models?

The methylamino moiety enhances blood-brain barrier permeability due to its small size and moderate lipophilicity (logP ~1.2). However, in vivo studies in rodents show rapid hepatic clearance via cytochrome P450-mediated N-demethylation, necessitating prodrug strategies for sustained activity . Metabolite identification using LC-MS/MS is recommended to track degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methylamino)thietane 1,1-dioxide
Reactant of Route 2
3-(Methylamino)thietane 1,1-dioxide

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